(3-fluorophenyl)methyl methanesulfonate

Description

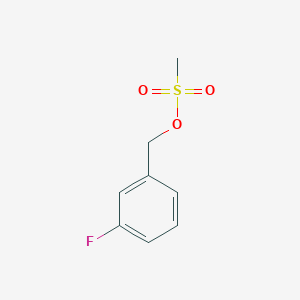

(3-Fluorophenyl)methyl methanesulfonate is a sulfonate ester characterized by a 3-fluorophenyl group attached to a methylene moiety, which is further linked to a methanesulfonate group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The fluorine substituent on the aromatic ring enhances the compound's electronic properties, influencing reactivity and stability in substitution and elimination reactions . Its methanesulfonate group acts as a leaving group, enabling nucleophilic displacement reactions, though it is less reactive than trifluoromethanesulfonate (triflate) derivatives .

Properties

IUPAC Name |

(3-fluorophenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGPIYKVKXFLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 3-fluoro-benzyl ester typically involves the esterification of methanesulfonic acid with 3-fluoro-benzyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or methanesulfonic acid itself, under reflux conditions. The reaction can be represented as follows:

CH3SO3H+C7H7FOH→CH3SO3C7H6F+H2O

Industrial Production Methods: Industrial production of methanesulfonic acid 3-fluoro-benzyl ester may involve continuous flow processes to ensure high yield and purity. The use of methanesulfonic acid as both the reactant and catalyst can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: (3-fluorophenyl)methyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield methanesulfonic acid and 3-fluoro-benzyl alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and thiols, often under mild conditions.

Hydrolysis: Acidic or basic conditions, typically at elevated temperatures.

Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl derivatives.

Hydrolysis: Methanesulfonic acid and 3-fluoro-benzyl alcohol.

Oxidation and Reduction: Depending on the reagents, products can vary widely.

Scientific Research Applications

(3-fluorophenyl)methyl methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid 3-fluoro-benzyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis, releasing methanesulfonic acid and 3-fluoro-benzyl alcohol. The methanesulfonic acid can act as a strong acid catalyst in various reactions, while the 3-fluoro-benzyl alcohol can participate in further chemical transformations .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity and applications of methanesulfonate derivatives:

- Fluorine vs. Chlorine : Fluorine's smaller size and higher electronegativity reduce steric hindrance compared to chlorine, making (3-fluorophenyl) derivatives more suitable for reactions requiring precise regioselectivity .

- Methyl vs. Trifluoromethyl : Methyl groups enhance electron density on the aromatic ring, favoring electrophilic substitutions, while trifluoromethyl groups drastically reduce reactivity due to strong -I effects .

Sulfonate Group Variations

The nature of the sulfonate group impacts leaving-group ability and reaction conditions:

- Triflates vs. Methanesulfonates : Triflates (e.g., in ) exhibit superior leaving-group ability, enabling reactions under milder conditions compared to methanesulfonates .

- Biological Implications: Methyl methanesulfonate (MMS), a simpler analog, is a potent alkylating agent with documented genotoxicity, whereas aryl-substituted methanesulfonates like this compound show reduced nonspecific alkylation due to steric and electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.